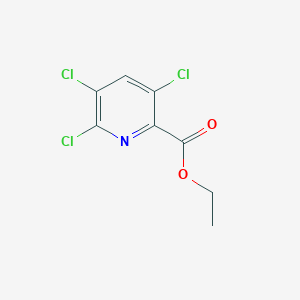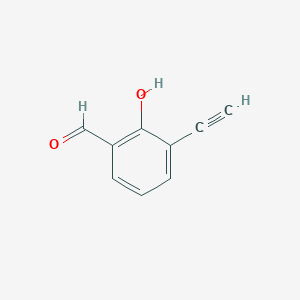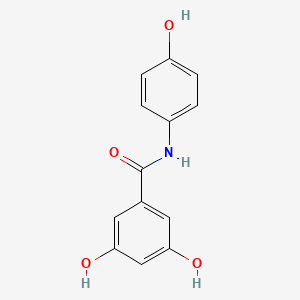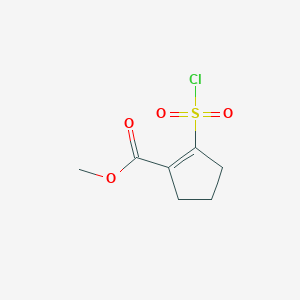
3-Amino-2,3-dimethylcyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2,3-dimethylcyclopentane-1-carboxylic acid: is a chemical compound with a cyclopentane ring structure substituted with amino and carboxylic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,3-dimethylcyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including the Diels-Alder reaction or cyclization of linear precursors.
Introduction of Substituents: The amino and carboxylic acid groups are introduced through substitution reactions. For example, the amino group can be added via nucleophilic substitution, while the carboxylic acid group can be introduced through oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form nitro or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Nitro derivatives, carboxyl derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted cyclopentane derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which 3-Amino-2,3-dimethylcyclopentane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions, influencing the activity of biological molecules. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.
Comparaison Avec Des Composés Similaires
Cyclopentanecarboxylic Acid: Similar structure but lacks the amino group.
2,3-Dimethylcyclopentane: Lacks both amino and carboxylic acid groups.
3-Aminocyclopentane-1-carboxylic Acid: Similar but without the dimethyl substitution.
Uniqueness: 3-Amino-2,3-dimethylcyclopentane-1-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups on a dimethyl-substituted cyclopentane ring
Propriétés
Numéro CAS |
876474-99-6 |
|---|---|
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
3-amino-2,3-dimethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-5-6(7(10)11)3-4-8(5,2)9/h5-6H,3-4,9H2,1-2H3,(H,10,11) |
Clé InChI |
LSXQCJOVNAEGIT-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CCC1(C)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


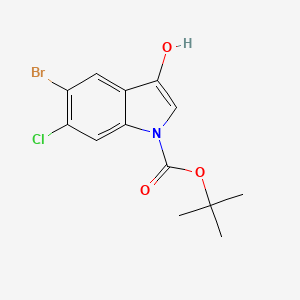
![6-Fluorobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13146893.png)
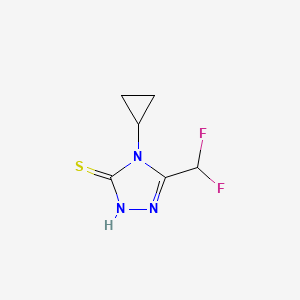

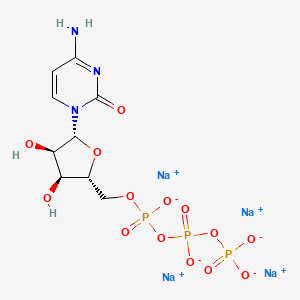

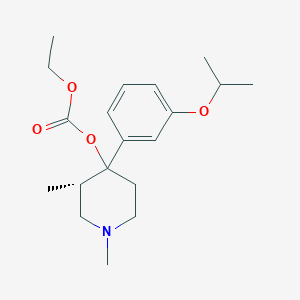
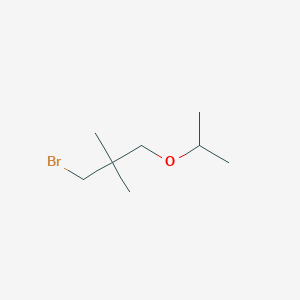
![2,5-Dimethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13146928.png)

